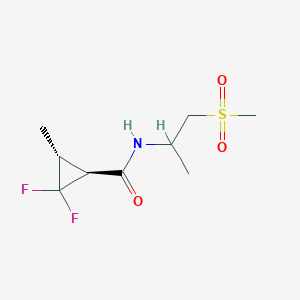![molecular formula C17H18N4 B7355484 6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7355484.png)
6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as "6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile" for ease of reference. In
科学的研究の応用
6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile has several potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been shown to have activity against certain types of cancer cells, and researchers are exploring its potential as a cancer treatment. Additionally, this compound has been shown to have activity against certain bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the prevention of bacterial and fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile are still being studied. However, it has been shown to have activity against certain types of cancer cells, as well as certain bacterial and fungal infections. It is believed that this compound may also have anti-inflammatory properties, although more research is needed to confirm this.
実験室実験の利点と制限
One advantage of using 6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easy for researchers to obtain and use in their experiments. Additionally, this compound has shown promising results in the treatment of cancer and certain infections, making it an attractive candidate for further research.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult for researchers to design experiments that target specific pathways or processes. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions that researchers could explore with regards to 6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile. Some potential areas of interest include:
1. Further studies to elucidate the mechanism of action of this compound, which could help researchers design more targeted experiments.
2. Clinical trials to test the safety and efficacy of this compound in humans, which could lead to the development of new cancer treatments and antibiotics.
3. Studies to explore the anti-inflammatory properties of this compound, which could have implications for the treatment of inflammatory diseases.
4. Investigations into the potential of this compound as a drug delivery system, which could enhance the efficacy of existing drugs.
5. Development of new synthetic methods for this compound, which could improve its yield and purity.
In conclusion, 6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has potential applications in scientific research. Its synthesis method is well-established, and it has shown promising results in the treatment of cancer and certain infections. However, its mechanism of action is not fully understood, and more research is needed to explore its potential applications.
合成法
The synthesis method for 6-[(2R)-2-(2-PEP)pyrrolidin-1-yl]pyridine-3-carbonitrile involves a series of chemical reactions. The starting materials for this synthesis include 2-pyridin-2-ylethanol, pyrrolidine, and 3-cyanopyridine. These chemicals are reacted in the presence of a catalyst and solvent to produce the desired compound. The synthesis method for this compound has been well-established and is commonly used in research labs.
特性
IUPAC Name |
6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-12-14-6-9-17(20-13-14)21-11-3-5-16(21)8-7-15-4-1-2-10-19-15/h1-2,4,6,9-10,13,16H,3,5,7-8,11H2/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGXIPVWPROFR-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C#N)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC=C(C=C2)C#N)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-2-(3,6-dihydro-2H-pyridin-1-yl)-N-[(2S)-1-hydroxypropan-2-yl]benzenesulfonamide](/img/structure/B7355406.png)
![2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-4-cyano-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B7355413.png)
![(3R,4R)-4-methoxy-1-[5-pyrrolidin-1-ylsulfonyl-3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7355428.png)
![N-(3-fluoropropyl)-6-[(3R)-3-methoxypyrrolidin-1-yl]-5-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B7355434.png)
![6-[[(2R)-2-hydroxypropyl]amino]-N-(pyridin-2-ylmethyl)pyridine-2-sulfonamide](/img/structure/B7355441.png)

![4-[[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]methyl]-5-methylthiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355447.png)
![8-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7355463.png)
![methyl (2S)-2-hydroxy-4-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]butanoate](/img/structure/B7355474.png)
![2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355476.png)
![2-(methoxymethyl)-4-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355483.png)

![methyl (3S,4S)-4-(3-methylimidazol-4-yl)-1-thieno[3,2-d]pyrimidin-4-ylpyrrolidine-3-carboxylate](/img/structure/B7355499.png)
![1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one](/img/structure/B7355504.png)